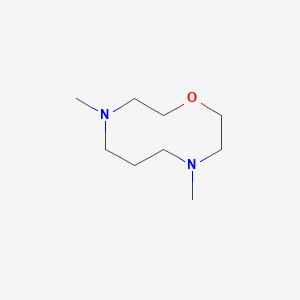![molecular formula C7H10N2O B14360034 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 94767-50-7](/img/structure/B14360034.png)
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxocyclopentylacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: This compound shares a similar core structure but lacks some of the hydrogen atoms present in 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one.
Cyclopenta[c]pyran-1(3H)-one: Another related compound with a different heterocyclic ring system.
Uniqueness
This compound is unique due to its specific arrangement of atoms and the presence of both cyclopentane and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94767-50-7 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,4,4a,5,6,7-hexahydrocyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C7H10N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h5H,1-4H2,(H,9,10) |
InChI Key |
ZVLVLSGBZIJERC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NN=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



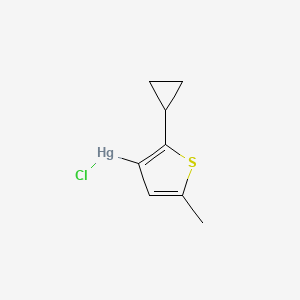
dimethylsilane](/img/structure/B14359973.png)
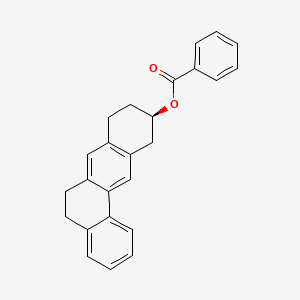
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
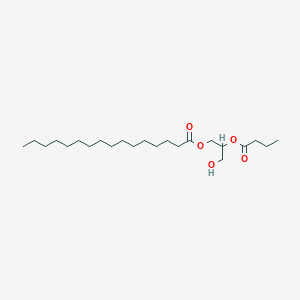
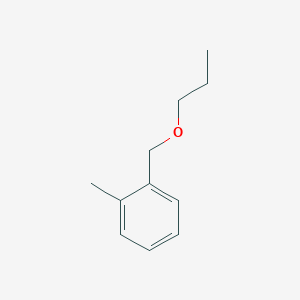
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
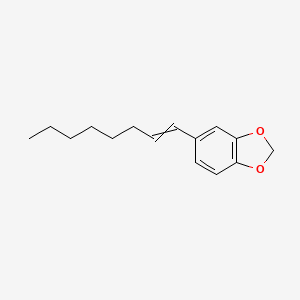

![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

